molecular formula C20H20ClN5O2S B2696334 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886964-24-5

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2696334
CAS RN: 886964-24-5
M. Wt: 429.92
InChI Key: IENRKPSAWRULJP-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

El-Barbary et al. (2005) conducted research on the synthesis, characterization, and biological activity of some 1,2,4-triazine derivatives, showcasing the potential for these compounds in medical and chemical research. This study focused on the condensation of 4-amino-6-methyl-3-(2H)-thioxo-5-(4H)-oxo-1,2,4-triazine with various compounds, leading to the creation of several new derivatives. These compounds were further analyzed for their potential biological activities, indicating the versatility of 1,2,4-triazine derivatives in synthesizing biologically active molecules (El‐Barbary, Sakran, El-Madani, & Nielsen, 2005).

Green Synthesis of Paracetamol Analogues

In another study, Dathu Reddy, Venkata Ramana Reddy, and Dubey (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, which included the development of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. This research highlights the significance of green chemistry in the design and discovery of new drugs, demonstrating the broad scope of scientific applications for complex acetamide derivatives in drug development (Reddy, Reddy, & Dubey, 2014).

Interaction with Thioamides and Formation of Triazine Derivatives

Furthermore, Joshua and Rajan (1974) investigated the interaction of thioacetamide and thiobenzamide with dicyandiamide and aryldicyandiamides, leading to the formation of 6-alkyl(or aryl)-4-amino(or arylamino)-1,3,5-triazine-2-thiols and amidino(or arylamidino)thioureas. This research underscores the chemical versatility of triazine derivatives and their potential for forming a wide range of structurally diverse compounds with possible applications in chemical synthesis and medicinal chemistry (Joshua & Rajan, 1974).

properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-12-3-6-14(7-4-12)9-17-19(28)26(22)20(25-24-17)29-11-18(27)23-15-8-5-13(2)16(21)10-15/h3-8,10H,9,11,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENRKPSAWRULJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

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